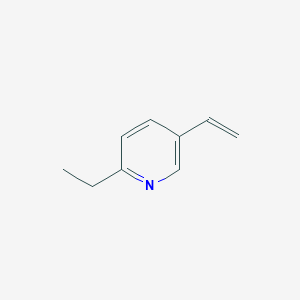

2-Ethyl-5-vinylpyridine

Description

Foundational Significance of Vinylpyridine Monomers in Polymer and Materials Research

Vinylpyridine monomers are a significant class of compounds in polymer and materials science, primarily due to the incorporation of the pyridine (B92270) ring into polymer backbones. wikipedia.org This structural feature imparts unique properties to the resulting polymers. The most commercially significant vinylpyridine monomers include 2-vinylpyridine (B74390), 4-vinylpyridine (B31050), and 2-methyl-5-vinylpyridine (B86018). wikipedia.org

The exploration of vinylpyridine and its derivatives as monomers for synthetic rubber began just before World War II, with European patents on their polymerization and copolymerization appearing in 1939 and 1940. guidechem.com Research in the United States commenced in the early 1940s, largely under the government's synthetic rubber program. guidechem.com Early studies revealed that copolymers of butadiene and vinylpyridine exhibited superior properties, such as tensile strength and tear resistance, compared to the then-standard butadiene/styrene (B11656) copolymers. guidechem.com

Despite these advantages, early large-scale polymerization of vinylpyridine copolymers faced challenges, including pre-flocculation and difficulties in controlling polymer viscosity and conversion rates. guidechem.com Processing issues also arose from the incompatibility of these copolymers with other rubbers and a tendency for scorching due to a high cure rate. guidechem.com Consequently, interest waned after the war with the development of improved butadiene/styrene rubbers. guidechem.com However, the commercial availability of new monomers and advanced compounding techniques have led to a renewed interest in vinylpyridine-based rubbers. guidechem.com

Modern polymer chemistry utilizes advanced techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization for creating well-defined homopolymers and block copolymers from vinylpyridine monomers. researchgate.net Furthermore, the pyridine group allows for post-polymerization modification, such as quaternization, which alters the polymer's physicochemical properties, including thermal stability and solubility. mdpi.com This versatility makes vinylpyridine-based polymers valuable in a wide range of applications, from coatings and adhesives to ion-exchange resins. guidechem.com

Distinctive Role and Research Trajectory of 2-Ethyl-5-vinylpyridine within Vinylpyridine Chemistry

Within the family of vinylpyridine monomers, this compound (5E2VP) holds a distinctive position. It is a colorless to pale yellow liquid with the chemical formula C₉H₁₁N. guidechem.com While sharing the fundamental reactive vinyl group and pyridine ring with its counterparts, the presence of an ethyl group at the 5-position influences its polymerization behavior and the properties of the resulting polymers.

The research trajectory of this compound dates back to at least 1946, as evidenced by its mention in academic literature. acs.orgnih.gov Its primary role is as a monomer in the synthesis of specialty polymers. guidechem.com The incorporation of this compound into a polymer chain can enhance characteristics such as thermal stability and electrical conductivity. guidechem.com It is utilized in the production of poly(5-ethyl-2-vinylpyridine), which finds use in coatings, adhesives, and ion-exchange resins. guidechem.com

A particularly notable application of this compound is in the formation of quaternary polyvinyl pyridine polymers. google.comgoogle.com The process of quaternization, for example with agents like dimethyl sulphate or diethyl sulphate, transforms the monomer into a quaternary salt which can then be polymerized. google.comgoogle.com Depending on the reaction conditions, this process can yield polymers with specific physical characteristics. For instance, the polymerization of quaternized this compound can be controlled to form either a tough, elastic, rubbery material or a hard, brittle solid, demonstrating a versatility that is a key aspect of its distinctive role. google.comgoogle.com

Research has also differentiated this compound from other vinylpyridines based on the properties of its polymers. In studies examining the adsorption capabilities of various porous poly(vinylpyridine) resins, the polymer derived from this compound showed a lower adsorption ability for nitrogen dioxide when compared to polymers made from 4-vinylpyridine and 2-methyl-5-vinylpyridine. researchgate.net This highlights how the specific substituent on the pyridine ring can fine-tune the functionality of the final material.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-ethenyl-5-ethylpyridine |

| CAS Number | 5408-74-2 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, insoluble in water |

Table based on data from guidechem.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQXWFAPUCIKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569346 | |

| Record name | 5-Ethenyl-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-90-6 | |

| Record name | 5-Ethenyl-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 5 Vinylpyridine Monomer

Overview of General Vinylpyridine Synthesis Routes

The industrial production of vinylpyridines typically follows two main pathways: the condensation of a methyl-substituted pyridine (B92270) with formaldehyde (B43269) followed by dehydration, or the catalytic dehydrogenation of an ethyl-substituted pyridine. These methods have been refined over the years to improve yield and efficiency.

A prevalent method for synthesizing vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), involves a two-step process starting from the corresponding methylpyridine (picoline). wikipedia.orgguidechem.comnih.govnih.gov The initial step is a condensation reaction between the methylpyridine and formaldehyde, which forms a hydroxyethylpyridine intermediate. wikipedia.orgguidechem.comnih.govnih.gov This reaction is typically carried out in an autoclave at elevated temperatures, ranging from 150 to 200 °C. wikipedia.orgnih.gov

Following the condensation, the resulting alcohol intermediate undergoes dehydration to form the vinyl group. wikipedia.orgguidechem.comnih.govnih.gov This is often achieved by treating the reaction mixture with a strong base, such as concentrated aqueous sodium hydroxide, and then distilling under reduced pressure. wikipedia.orgguidechem.com The dehydration step yields the desired vinylpyridine monomer. wikipedia.orgguidechem.com An inhibitor, like 4-tert-butylcatechol, is often added during the final distillation to prevent the polymerization of the highly reactive vinylpyridine product. wikipedia.org

This condensation-dehydration strategy is a foundational approach in the synthesis of various vinylpyridine monomers. wikipedia.orgguidechem.comnih.govnih.govwikipedia.org

Catalysis offers a powerful alternative for the synthesis of vinylpyridines, primarily through the dehydrogenation of ethylpyridines. For instance, 2-methyl-5-vinylpyridine (B86018) is produced through the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This process involves passing the vapor of the ethylpyridine derivative, often mixed with an inert gas like steam, carbon dioxide, or nitrogen, over a heated catalyst. google.comgoogle.com

Various catalysts have been investigated for this reaction, with the choice of catalyst significantly impacting the conversion and yield. Early processes utilized materials like silica (B1680970) brick, while later developments introduced more active metal oxide catalysts. google.com The reaction is typically conducted at high temperatures, for example, around 700°C in a stainless-steel tube. google.com The resulting product mixture, containing the vinylpyridine and unreacted ethylpyridine, is then separated, often by fractional distillation, allowing for the recycling of the starting material. google.com

| Catalyst | Precursor | Product | Conversion (%) | Yield (%) | Reference |

| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 40 | 65 | google.com |

| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 39 | 54 | google.com |

| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 42.9 | 59.0 | google.com |

| Iron Oxide | 5-Ethyl-2-methylpyridine | 2-Methyl-5-vinylpyridine | 37.2 | 45.4 | google.com |

Another catalytic route involves the reaction of acetylene (B1199291) with a nitrile. For example, 2-vinylpyridine can be synthesized from acetylene and acrylonitrile (B1666552) in the presence of an organocobalt catalyst, such as a cyclopentadienylcobalt or π-allylcobalt compound. wikipedia.orggoogle.com This reaction is typically performed at temperatures between 140°C and 180°C. google.com

Condensation and Dehydration Strategies for Pyridine-Based Monomers

Exploration of Novel and Sustainable Synthetic Pathways for Substituted Vinylpyridines

Recent research has focused on developing more sustainable and efficient methods for synthesizing substituted pyridines and their derivatives. One area of exploration is the use of novel catalytic systems. For instance, a novel reaction route to produce 2-methyl-5-ethyl-pyridine (MEP), a direct precursor to 2-methyl-5-vinylpyridine, from the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) has been investigated. researchgate.net This liquid-phase transformation is carried out in the presence of a promoter, such as ammonium (B1175870) acetate, to adjust the pH of the reaction solution. researchgate.net

In the realm of green chemistry, polymer-supported catalysts are gaining attention. For example, a metal-free poly(4-vinylpyridine)-supported ionic liquid has been reported as a green and sustainable catalyst for the synthesis of chromene derivatives. sciensage.info While not a direct synthesis of vinylpyridines, this demonstrates the potential of using functionalized polymers derived from vinylpyridines to create environmentally benign catalytic systems. sciensage.info The synthesis of deuterated vinylpyridine monomers has also been explored, involving the deuteration of an acyl pyridine in the presence of a metal catalyst, followed by reduction and dehydration. google.com

The development of novel bis-pyridines with potential biological applications has also driven research into new synthetic methods. These often involve multi-component reactions that allow for the construction of highly substituted pyridine rings in a single step. tandfonline.combohrium.com

Advanced Polymerization Techniques for Poly 2 Ethyl 5 Vinylpyridine Systems

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers. tandfonline.comtandfonline.comsigmaaldrich.com These methods, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP), allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tandfonline.combeilstein-journals.orgmdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including vinylpyridines. mdpi.comutwente.nlnih.govresearchgate.net The process involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. mdpi.com This allows for the synthesis of polymers with controlled molecular weights and low polydispersity. researchgate.netresearchgate.net

The synthesis of block copolymers containing poly(2-vinylpyridine) has been successfully achieved using RAFT polymerization. utwente.nlnih.govresearchgate.net For instance, homopolymers of 2-vinylpyridine (B74390) have been utilized as macro-chain-transfer agents to create block copolymers, demonstrating good control over the final polymer structure. researchgate.net The selection of an appropriate RAFT agent and reaction conditions is critical for achieving a well-controlled polymerization. utwente.nlnih.gov

Table 1: RAFT Polymerization of Vinylpyridine Monomers

| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |

| 2-Vinylpyridine | Not specified | Not specified | Not specified | 60 | Varies | Low | researchgate.net |

| 2-Vinylpyridine | Poly(ethyl ethylene (B1197577) phosphonate)-based macro-CTA | Not specified | Dioxane | Not specified | Varies | ≤ 1.10 | utwente.nlnih.gov |

This table summarizes representative data for the RAFT polymerization of vinylpyridine monomers, highlighting the control achieved over molecular weight and polydispersity.

Nitroxide-Mediated Polymerization (NMP)

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains, allowing for controlled polymer growth. tandfonline.comacs.org While initially limited to styrenic monomers, the development of new nitroxide initiators has expanded the range of monomers that can be polymerized via NMP to include vinylpyridines. tandfonline.combeilstein-journals.orgacs.org

The controlled polymerization of 2-vinylpyridine using NMP has been demonstrated, leading to the synthesis of well-defined homopolymers and block copolymers. beilstein-journals.orgresearchgate.net For example, nitroxide-terminated poly(2-vinylpyridine) has been synthesized and subsequently used as a macroinitiator for the polymerization of other monomers, resulting in block copolymers with narrow molecular weight distributions. beilstein-journals.org Kinetic studies have shown the controlled nature of 2-vinylpyridine polymerization via NMP, with bulk polymerization at elevated temperatures proving effective. beilstein-journals.org

Table 2: NMP of 2-Vinylpyridine

| Initiator/Mediator | Monomer | Conditions | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |

| Hydrido nitroxide-based initiator | 2-Vinylpyridine | Bulk, 110 °C | Varies | Narrow | beilstein-journals.org |

| TEMPO | 2-Vinylpyridine | Bulk, with acetic anhydride, 95 °C | Controllable | Narrow | researchgate.net |

This table presents findings from studies on the NMP of 2-vinylpyridine, showcasing the conditions and resulting polymer characteristics.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. tandfonline.comsigmaaldrich.commdpi.com This technique has been successfully applied to the polymerization of vinylpyridines, although challenges related to the strong coordination of the pyridine (B92270) ring with the catalyst can arise. scielo.br

The synthesis of poly(2-vinylpyridine) and its block copolymers via ATRP has been reported. researchgate.netrsc.org For instance, the combination of cationic ring-opening polymerization (CROP) and ATRP has been used to synthesize poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) block copolymers with narrow molar mass dispersity. rsc.org The choice of catalyst, ligand, and solvent is crucial to overcome the coordination issue and achieve a well-controlled polymerization. scielo.brresearchgate.net

Table 3: ATRP of Vinylpyridine Monomers

This table provides a summary of ATRP conditions and outcomes for the polymerization of vinylpyridine-containing monomers.

Surface-Initiated Controlled Radical Polymerization (SI-CRP)

SI-CRP techniques enable the growth of polymer brushes from a substrate, creating well-defined polymer films with controlled thickness and architecture. acs.orgresearcher.life This method has been applied to various monomers, including vinylpyridines, to create functional surfaces. rsc.orgtu-dresden.denih.govrsc.org

Surface-initiated ATRP (SI-ATRP) has been used to grow poly(vinyl pyridine) brushes from gold and other substrates. nih.govrsc.org The stability of the initiator layer on the substrate is a critical factor for achieving thick and well-defined polymer brushes. nih.gov Another promising technique is surface-initiated Cu(0) mediated controlled radical polymerization (SI-CuCRP), which has been shown to be effective for a broad range of vinyl monomers, including 4-vinylpyridine (B31050). rsc.orgtu-dresden.dersc.org This method can produce polymer brushes with high grafting density under ambient conditions. tu-dresden.de

Table 4: SI-CRP of Vinylpyridine

| Polymerization Method | Monomer | Substrate | Initiator | Catalyst/Ligand | Resulting Structure | Citation |

| SI-ATRP | Poly(vinyl pyridine) | Au | Thiol-based | Not specified | Polymer brush | nih.gov |

| SI-CuCRP | 4-Vinylpyridine | Silicon wafer | APTES-BiBB | PMDETA | Polymer brush | rsc.orgrsc.org |

This table highlights examples of SI-CRP applied to vinylpyridine, detailing the experimental setup and the resulting polymer brush structures.

Anionic Polymerization Methodologies for Poly(vinylpyridine) Architectures

Anionic polymerization is a powerful living polymerization technique that allows for the synthesis of polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. researchgate.netsemanticscholar.org It is particularly well-suited for the polymerization of vinyl monomers with electron-withdrawing groups, such as vinylpyridines. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netmdpi.com

Precision Control in Molecular Weight and Distribution

Anionic polymerization offers excellent control over the molecular weight and polydispersity index (Đ) of poly(vinylpyridine)s. researchgate.netresearchgate.netresearchgate.netacs.org By carefully controlling the monomer-to-initiator ratio and reaction conditions, polymers with predictable molecular weights and very narrow molecular weight distributions (Đ often close to 1.0) can be achieved. researchgate.netresearchgate.netacs.org

The living nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. acs.orgbuffalo.edumdpi.com For example, well-defined diblock copolymers of isoprene (B109036) and 2-vinylpyridine have been prepared with narrow molecular weight distributions (Đ = 1.01–1.06). acs.org The use of additives like lithium chloride can be crucial for achieving controlled polymerization, especially in hydrocarbon solvents. semanticscholar.orgacs.org Continuous flow microreactors have also been employed for the anionic polymerization of 2-vinylpyridine, enabling rapid synthesis of polymers with narrow molecular weight distributions. researchgate.netmdpi.com

Table 5: Anionic Polymerization of 2-Vinylpyridine

| Initiator | Solvent | Additive | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Citation |

| sec-BuLi | Benzene | LiCl | 6-8 | Good agreement with calculated values | 1.01–1.06 | acs.org |

| Diphenylmethyl potassium | THF | None | -78 | 2,200 - 21,100 | 1.11 - 1.15 | researchgate.net |

| Not specified | Polar solvents | Not specified | Room Temp | up to 96,000 | ~1.05 | researchgate.net |

This table summarizes key findings in the anionic polymerization of 2-vinylpyridine, demonstrating the high degree of control over polymer characteristics.

Integration of Flow Chemistry in Anionic Polymerization

The living anionic polymerization of vinylpyridine monomers, including 2-vinylpyridine (2VP), has been successfully adapted to continuous flow reactor systems, offering significant advantages over traditional batch processes. researchgate.netacs.orguni-mainz.de Flow chemistry provides superior control over reaction parameters such as stoichiometry, temperature, and reaction time, leading to polymers with well-defined characteristics. uni-mainz.de

One of the primary benefits of using flow microreactors is the enhanced mixing efficiency. researchgate.netnih.gov Devices like interdigital micromixers and tangential four-way jet mixers facilitate rapid and efficient mixing of the monomer and initiator solutions. researchgate.netacs.org This rapid mixing is crucial for achieving a controlled initiation step and ultimately leads to polymers with narrow molecular weight distributions (low polydispersity index, PDI). researchgate.netnih.gov For instance, the anionic polymerization of 2VP in a continuous flow setup has yielded poly(2-vinylpyridine) (P2VP) with PDI values as low as 1.05. researchgate.netacs.org

Furthermore, flow chemistry allows for precise temperature control, efficiently dissipating the heat generated during the exothermic polymerization reaction. nih.gov This thermal management is critical for preventing side reactions and maintaining the living nature of the polymer chains. nih.gov In conventional batch reactors, anionic polymerization of 2VP often requires cryogenic temperatures (e.g., -78 °C) and the addition of salts like lithium chloride to control the reaction. researchgate.netnih.gov In contrast, flow reactors can be operated at or near room temperature without the need for these additives, representing a greener and more efficient process. researchgate.netuni-mainz.de

The ability to precisely control residence time in a flow reactor is another key advantage. nih.gov It allows for the timely quenching of the reaction, preventing the living carbanionic polymer ends from reacting with the electron-poor pyridine ring, a common side reaction in batch processes. nih.gov By simply adjusting the flow rates of the monomer and initiator solutions, a range of molecular weights can be rapidly synthesized. researchgate.netacs.org For example, P2VP with a number-average molecular weight (Mn) of up to 96,000 g/mol has been synthesized using this method. researchgate.netacs.org

The integration of multiple flow microreactors enables the synthesis of more complex polymer architectures, such as block copolymers, in a continuous, one-pot process. nih.gov This is achieved by introducing a second monomer stream after the first monomer has been fully polymerized, taking advantage of the living nature of the polymer chains. nih.gov

Table 1: Comparison of Mixing Devices in Anionic Polymerization of 2-Vinylpyridine in Flow

| Mixing Device | Mixing Principle | Maximum Mn (g/mol) | PDI | Reference |

|---|---|---|---|---|

| Interdigital Micromixer (SIMM-V2) | Laminar | - | Higher | researchgate.net |

| Tangential Four-Way Jet Mixing Device | Turbulent | 96,000 | 1.05 | researchgate.netacs.org |

Stereoselective Polymerization of Vinylpyridine Monomers

The control of stereochemistry during the polymerization of vinylpyridine monomers is crucial as it significantly influences the physical and chemical properties of the resulting polymers. rsc.org Stereoregular polymers, such as isotactic and syndiotactic poly(2-vinylpyridine), often exhibit enhanced properties compared to their atactic counterparts. rsc.org

Significant progress has been made in developing catalytic systems that can control the stereochemistry of 2-vinylpyridine polymerization. Rare-earth metal complexes, particularly those of yttrium and lutetium, have proven to be highly effective. rsc.orgrsc.org

For the synthesis of isotactic poly(2-vinylpyridine), cationic β-diketiminato rare-earth metal complexes have shown exceptional performance. rsc.org For example, symmetric β-diketiminato yttrium and lutetium dialkyl complexes, when activated with a borate (B1201080) cocatalyst such as [Ph₃C][B(C₆F₅)₄], can produce perfectly isotactic P2VP with a meso triad (B1167595) (mm) content of up to 99%. rsc.org In contrast, asymmetric versions of these catalysts tend to produce atactic P2VP. rsc.org Yttrium bis(phenolate) ether catalysts have also been reported to yield highly isotactic (Pm = 0.97) and high-molecular-weight P2VP. acs.org

The synthesis of syndiotactic poly(2-vinylpyridine) has been achieved using a (C₅Me₄SiMe₃)Ln(CH₂SiMe₃)₂(THF) (where Ln = Sc, Y, Lu) catalytic system in combination with [Ph₃C][B(C₆F₅)₄]. rsc.orgrsc.org Interestingly, the stereoselectivity of this system can be switched from isoselective to syndioselective by the addition of a Lewis base, such as tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The presence of the Lewis base inhibits its coordination to the metal center, which in turn favors the formation of syndiotactic P2VP. rsc.org By adjusting the type and amount of the Lewis base, the syndiotacticity (Pr) can be controlled, reaching values as high as 0.86. rsc.orgrsc.org

Table 2: Catalytic Systems for Stereoselective Polymerization of 2-Vinylpyridine

| Catalyst System | Cocatalyst/Additive | Predominant Tacticity | Stereoselectivity | Reference |

|---|---|---|---|---|

| Symmetric β-diketiminato Y/Lu dialkyl complexes | [Ph₃C][B(C₆F₅)₄] | Isotactic | mm up to 99% | rsc.org |

| Yttrium bis(phenolate) ether catalysts | - | Isotactic | Pm = 0.97 | acs.org |

| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] / Styrene (B11656) | Syndiotactic | Pr = 0.86 | rsc.orgrsc.org |

| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] | Isotactic | Pm = 0.82 | rsc.org |

The mechanism of stereoselective insertion in the polymerization of 2-vinylpyridine is a complex process influenced by the catalyst structure, the monomer, and the growing polymer chain. rsc.orgufl.edu Density functional theory (DFT) calculations have provided valuable insights into the factors governing stereocontrol. rsc.orgmdpi.com

In the case of cationic yttrium complexes, the stereoselectivity is determined by a combination of electronic and steric effects. rsc.org For isotactic polymerization, the catalyst's structure plays a crucial role. A smaller degree of deformation of the catalyst and stronger electronic effects favor the formation of isotactic polymer. rsc.org The ancillary ligands on the metal center significantly influence the steric environment around the active site. rsc.org Bulky ligands can create a chiral pocket that directs the incoming monomer to add in a specific orientation, leading to a stereoregular polymer. rsc.org

The formation of either isotactic or syndiotactic P2VP can be rationalized by considering the different possible transition states for monomer insertion. rsc.org For some catalytic systems, the energy barrier for isotactic insertion is significantly lower than for syndiotactic insertion, leading to highly isotactic polymers. rsc.org Conversely, other systems may have comparable energy barriers for both insertion pathways, resulting in atactic polymers. rsc.org

Catalytic Systems for Stereocontrol

Cationic Polymerization of Vinylpyridine Derivatives

Cationic polymerization offers an alternative route to synthesize polymers from vinylpyridine monomers. wikipedia.orgderpharmachemica.com This method typically involves the use of a protic acid or a Lewis acid as an initiator. derpharmachemica.comacs.org While the polymerization of 2-vinylpyridine itself can be initiated by cationic initiators, the field has seen more extensive research into the cationic polymerization of other vinylpyridine derivatives, such as 4-vinylpyridine. wikipedia.orgderpharmachemica.com

The synthesis of well-defined polymers via cationic polymerization requires careful control over the reaction conditions to suppress termination and chain transfer reactions. acs.org The development of "living" or controlled cationic polymerization techniques has been a major focus. acs.orguni-bayreuth.de

For vinyl monomers in general, including vinylpyridines, cationic polymerization can be carried out in various media, including aqueous solutions. acs.org The use of water as a solvent is environmentally benign and offers excellent heat control. acs.org Specialized catalytic systems, such as Lewis acid–surfactant combined catalysts (LASCs), have been developed to facilitate cationic polymerization in aqueous media, leading to the formation of high molecular weight polymers. acs.org

The quaternization of the nitrogen atom on the pyridine ring, either before or after polymerization, is a common strategy to produce cationic polymers (polyelectrolytes). derpharmachemica.commdpi.com These materials have a wide range of applications due to their positive charges. derpharmachemica.com For example, copolymers of quaternized 4-vinylpyridine have been synthesized by radical copolymerization. derpharmachemica.com It is also possible to combine cationic and anionic polymerization techniques to create novel block copolymers with tailored structures. uni-bayreuth.deuni-bayreuth.de

Polymer Architectures and Macromolecular Engineering of Poly 2 Ethyl 5 Vinylpyridine

Homopolymers of 2-Ethyl-5-vinylpyridine

Homopolymers of this compound are synthesized through the polymerization of the this compound monomer. This process can be initiated by various methods, including free radical, anionic, and cationic polymerization, leading to polymers with different characteristics. For instance, free radical polymerization of the quaternized form of the related monomer, 2-methyl-5-vinylpyridine (B86018), results in a polyelectrolyte with high charge density. This high charge density imparts properties such as high water solubility and ionic conductivity. ontosight.ai

The resulting poly(this compound) is typically soluble in organic solvents. The specific properties of the homopolymer, such as molecular weight and thermal stability, can be influenced by the polymerization conditions and the presence of any additives. For example, in a process for producing oxymethylene copolymers, poly(this compound) is mentioned as a potential additive to improve thermal stability. google.com

Block Copolymers Incorporating this compound Segments

Block copolymers containing segments of poly(2-vinylpyridine) (P2VP) and its derivatives are a significant area of research due to their ability to self-assemble into various nanostructures. acs.orgmdpi.com These materials find applications in diverse fields such as nanotechnology, drug delivery, and materials science. acs.orguliege.be The synthesis of these block copolymers is often achieved through living polymerization techniques, which allow for precise control over the polymer architecture. researchgate.netnih.gov

Diblock and Triblock Copolymer Syntheses

The synthesis of diblock and triblock copolymers incorporating P2VP segments is well-established, primarily through living anionic polymerization. researchgate.netresearchgate.net This method allows for the sequential addition of different monomers to a living polymer chain, resulting in well-defined block copolymers with narrow molecular weight distributions. researchgate.netnih.govnbi.dk For example, diblock copolymers of polystyrene and poly(2-vinylpyridine) (PS-b-P2VP) are commonly synthesized by the sequential anionic polymerization of styrene (B11656) followed by 2-vinylpyridine (B74390). acs.orgnbi.dk

Triblock copolymers can also be synthesized using this approach. For instance, ABA triblock copolymers can be prepared where A is one type of polymer block and B is another. researchgate.net A notable example is the synthesis of non-covalent triblock terpolymers of polystyrene-b-stereocomplex PLA-b-poly(2-vinylpyridine) (PS-b-SC-b-P2VP), where well-defined ω-hydroxy-PS and P2VP are synthesized via living anionic polymerization and then used as macroinitiators for the ring-opening polymerization of lactide. nih.gov

Alternative methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been successfully employed to synthesize block copolymers of vinylpyridines. acs.org Additionally, combining techniques such as cationic ring-opening polymerization (CROP) and atom transfer radical polymerization (ATRP) allows for the synthesis of novel block copolymers like poly(2-ethyl-2-oxazoline-b-4-vinylpyridine). rsc.org

Sequential Polymerization Strategies

Sequential monomer addition is the cornerstone of creating well-defined block copolymers. nih.gov In living anionic polymerization, the order of monomer addition is crucial and generally follows the reactivity of the monomers. A common sequence involves polymerizing less reactive monomers like styrene first, followed by more reactive monomers such as vinylpyridines, and then (meth)acrylates. acs.org

For instance, in the synthesis of PS-b-P2VP, styrene is polymerized first, and then 2-vinylpyridine monomer is added to the living polystyrene chains. acs.orgnbi.dk This ensures that the initiation of the second block is efficient and leads to a well-defined block copolymer. Similarly, for triblock copolymers, monomers are added sequentially to build the A, B, and C blocks in the desired order. researchgate.net The precise control offered by these sequential strategies is essential for tailoring the final properties of the block copolymers. acs.org

Intersegmental Interactions and Compatibility in Block Copolymer Systems

The morphology and properties of block copolymers are governed by the interactions between the different polymer segments. The incompatibility between the blocks, quantified by the Flory-Huggins interaction parameter (χ), drives the microphase separation of the copolymer into distinct domains. nbi.dk For the polystyrene-poly(2-vinylpyridine) (PS-PVP) system, the interaction parameter is relatively large, leading to microphase separation even at low molecular weights. nbi.dk

The self-assembly of these copolymers can lead to various ordered morphologies, including lamellae, cylinders, and spheres, depending on the volume fraction of the constituent blocks. nbi.dk For example, in PS-PVP diblock copolymers, lamellar, hexagonally perforated layers, bicontinuous cubic/gyroid, and hexagonally packed cylinder morphologies have been observed. nbi.dk In some cases, the presence of a third block in a triblock terpolymer can lead to more complex structures, such as core-shell micelles where one block forms the core and the other two form a mixed corona. mdpi.com The compatibility within these systems can also be influenced by external factors like solvents, which can selectively solvate one of the blocks and influence the resulting self-assembled structures. mdpi.com

Statistical and Random Copolymers of this compound

Statistical and random copolymers offer a way to tailor the properties of polymers by combining different monomer units in a non-ordered fashion along the polymer chain. This approach allows for the fine-tuning of properties such as glass transition temperature, solubility, and thermal stability. arcjournals.org

Conventional free radical polymerization is a common and experimentally less demanding method for synthesizing statistical copolymers. arcjournals.org For example, statistical copolymers of 2-vinylpyridine (2VP) have been synthesized with various functional methacrylates, such as 2-butoxyethyl methacrylate (B99206) (BuOEMA), di(ethylene glycol) methyl ether methacrylate (DEGMA), and oligo(ethylene glycol) methyl ether methacrylate (OEGMA300). arcjournals.org The copolymerization is typically initiated by an initiator like 2,2'-azobisisobutyronitrile (AIBN) and carried out in bulk or in solution. arcjournals.orgresearchgate.net

The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For the copolymerization of 2-vinyl pyridine (B92270) with isobornyl methacrylate, the reactivity ratios suggested the formation of random copolymers. researchgate.net Similarly, studies on the copolymerization of 2-vinylpyridine with oligo(ethylene glycol) methyl ether methacrylates have been conducted to determine their reactivity ratios. researchgate.net

Nitroxide-mediated polymerization (NMP) has also been used to synthesize statistical copolymers of tert-butyl methacrylate (tBMA) and 2-vinylpyridine (2VP) with controlled molecular weights and low dispersity across a wide range of compositions. mdpi.com

Table 1: Examples of Statistical Copolymers of 2-Vinylpyridine and their Synthesis

| Comonomer | Polymerization Method | Initiator | Reference |

|---|---|---|---|

| 2-Butoxyethyl methacrylate | Free Radical | AIBN | arcjournals.org |

| Di(ethylene glycol) methyl ether methacrylate | Free Radical | AIBN | arcjournals.org |

| Oligo(ethylene glycol) methyl ether methacrylate | Free Radical | AIBN | arcjournals.orgresearchgate.net |

| Isobornyl methacrylate | Free Radical | AIBN | researchgate.net |

Graft Copolymers and Surface-Grafted Poly(this compound)

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. This architecture allows for the combination of distinct properties from the backbone and the grafted chains. Poly(2-vinylpyridine) and its derivatives have been utilized in the synthesis of various graft copolymers.

One method for preparing graft copolymers is the "grafting-from" approach, also known as surface-initiated polymerization (SIP). mdpi.com In this technique, initiator sites are created on a backbone polymer or a surface, and the graft chains are grown from these sites. For instance, poly(2-vinylpyridine) brushes have been synthesized on substrates modified with an initiator layer via atom transfer radical polymerization (ATRP). This method allows for the creation of high-density polymer brushes. uj.edu.pl

Another approach is the "grafting-to" method, where pre-synthesized polymer chains are attached to a backbone. A study reported the preparation of graft copolymers with polystyrene backbones and poly-2-vinylpyridine side chains by coupling the two preformed polymers. researchgate.net

Graft copolymers can also be synthesized where the P2VP derivative is part of the backbone. For example, a graft copolymer of poly(methyl methacrylate)-b-[poly(isobutyryl ethyl methacrylate)-graft-poly(2-vinyl pyridine)] has been reported. polymersource.ca In another example, polyolefin graft copolymers have been prepared by grafting polar nitrogen-containing monomers, including 2-methyl-5-vinylpyridine, onto a rubbery backbone polymer using a free radical initiator. google.com

Table 2: Examples of Graft Copolymers Involving Vinylpyridine Derivatives

| Backbone Polymer | Grafted Polymer | Grafting Method | Reference |

|---|---|---|---|

| Polystyrene | Poly(2-vinylpyridine) | Grafting-to | researchgate.net |

| Ethylene (B1197577)/propylene copolymer | 2-Methyl-5-vinylpyridine | Free radical grafting | google.com |

| Poly(isobutyryl ethyl methacrylate) block | Poly(2-vinyl pyridine) | Not Specified | polymersource.ca |

Advanced Spectroscopic and Chromatographic Characterization of Poly 2 Ethyl 5 Vinylpyridine and Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. For poly(2-ethyl-5-vinylpyridine) and its copolymers, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate the polymer's microstructure, including tacticity and monomer composition.

Proton NMR (¹H NMR) spectroscopy of poly(2-vinylpyridine) (P2VP) and its derivatives provides valuable insights into the polymer's stereochemistry. In studies of atactic and isotactic P2VP, the methine and methylene (B1212753) proton absorptions are key indicators of the polymer's stereoregularity. For isotactic P2VP, these signals are clearly separated, with the methylene protons showing a well-resolved multiplet and the methine proton appearing as a quintet. karger.com However, in atactic P2VP, these signals overlap, making detailed analysis more complex. karger.com The chemical shifts for isotactic poly(2-vinylpyridine) have been determined in o-dichlorobenzene at high temperatures (120-140°C). karger.com

In copolymers containing 2-vinylpyridine (B74390), ¹H NMR is essential for determining the copolymer composition. For instance, in poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers, the composition can be calculated by integrating the characteristic proton signals of each monomer unit. mdpi.com The signals for the siloxane methyl protons appear at approximately 0.1–0.5 ppm, while a proton of the pyridine (B92270) ring is observed around 8.2 ppm. mdpi.com

Quaternization of the pyridine nitrogen in P2VP-containing copolymers introduces new signals in the ¹H NMR spectrum. For example, in PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)], an additional peak emerges at about 8.85 ppm, which is assigned to the proton of the ethyl group attached to the nitrogen atom (N⁺-CH). mdpi.com The degree of quaternization can be quantified by comparing the integrals of the quaternized and non-quaternized pyridine proton signals. mdpi.com

For copolymers of 2-vinylpyridine with methacrylates, such as butyl methacrylate (B99206) (BMA) and methyl methacrylate (MMA), ¹H NMR is used to confirm the incorporation of the comonomers and to determine the copolymer composition. researchgate.netpharmaexcipients.com

Table 1: Characteristic ¹H NMR Chemical Shifts for Poly(2-vinylpyridine) and its Derivatives

| Protons | Chemical Shift (ppm) | Polymer System | Solvent | Reference |

| Methylene (CH₂) | 1.84 | Isotactic P2VP | o-dichlorobenzene | karger.com |

| Methine (CH) | 2.14 | Isotactic P2VP | o-dichlorobenzene | karger.com |

| Siloxane methyl (Si-(CH₃)₂) | 0.1-0.5 | PDMS-b-P2VP | CDCl₃ | mdpi.com |

| Pyridine ring proton | 8.2 | PDMS-b-P2VP | CDCl₃ | mdpi.com |

| N⁺-CH (quaternized) | 8.85 | PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)] | DMSO-d₆ | mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary information to ¹H NMR, particularly regarding the polymer backbone and the carbon atoms of the pyridine ring. The ¹³C NMR spectra of P2VP show distinct signals that are sensitive to the polymer's tacticity. researchgate.net The absorptions of the ring carbon linked to the main chain can be resolved into three peaks, which are assigned to triad (B1167595) sequences (isotactic, heterotactic, and syndiotactic). karger.com In methanol (B129727) solution, the spectrum of P2VP shows splittings that have been attributed to pentad tacticity. researchgate.netacs.org

For copolymers, ¹³C NMR is used to confirm the presence of both monomer units and to analyze the microstructure. In copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018), N-oxidation of the pyridine ring leads to significant shifts in the ¹³C NMR spectrum. researchgate.net Specifically, the resonances of the C2, C4, and C5 carbons of the pyridine ring shift to a stronger field by approximately 4.1, 7, and 4 ppm, respectively, while the chemical shifts of C3 and C6 remain unchanged. researchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for Poly(2-vinylpyridine) Derivatives

| Carbon Atom | Unoxidized Copolymer (ppm) | N-oxidized Copolymer (ppm) | Polymer System | Reference |

| C2 (Pyridine) | ~158 | ~154 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |

| C3 (Pyridine) | ~137 | ~137 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |

| C4 (Pyridine) | ~130 | ~123 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |

| C5 (Pyridine) | ~122 | ~118 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |

| C6 (Pyridine) | ~149 | ~149 | N-vinylpyrrolidone/2-methyl-5-vinylpyridine | researchgate.net |

Proton Nuclear Magnetic Resonance (¹H NMR)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule. It is particularly useful for characterizing the structural changes in poly(this compound) and its copolymers upon modification or interaction with other molecules.

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of the chemical bonds present in the polymer. In poly(2-vinylpyridine) (P2VP) and its copolymers, characteristic absorption bands confirm the incorporation of the vinylpyridine monomer units. The symmetric C=N stretching vibration and the C–H out-of-plane bending vibration of the pyridine ring are typically observed in the FTIR spectra. scielo.br For P2VP, these bands appear around 1590-1430 cm⁻¹ and 749 cm⁻¹, respectively. scielo.br

When P2VP is part of a blend, for example with a phenolic resin, FTIR can be used to study intermolecular interactions such as hydrogen bonding. nycu.edu.tw The hydroxyl stretching region of the phenolic resin is sensitive to the formation of hydrogen bonds with the pyridine ring of P2VP. nycu.edu.tw

In copolymers of 2-vinylpyridine and methyl methacrylate (MMA), the interaction of gold nanoparticles (AuNPs) with the P2VP block can be monitored by FTIR. rsc.org The C–N stretching peak of P2VP at 1595 cm⁻¹ disappears, and a new peak appears at 1650 cm⁻¹, indicating the interaction of the AuNPs with the pyridine nitrogen. rsc.org

Quaternization of the pyridine nitrogen also leads to noticeable changes in the FTIR spectrum. mdpi.com Although less sensitive than ¹H NMR for this purpose, FTIR can still detect alterations due to the chemical modification. mdpi.com

Table 3: Key FTIR Absorption Bands for Poly(2-vinylpyridine) and its Copolymers

| Wavenumber (cm⁻¹) | Assignment | Polymer System | Reference |

| 1590-1430 | Symmetric C=N stretching of pyridine ring | 2VP-DVB copolymers | scielo.br |

| 749 | C–H out-of-plane bending of pyridine ring | 2VP-DVB copolymers | scielo.br |

| 1595 | C–N stretch of P2VP | P(2VP-MMA) | rsc.org |

| 1650 | C–N stretch (AuNP interaction) | P(2VP-MMA)-AuNPs | rsc.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is used to study the electronic transitions within molecules and can provide information about conjugation and the presence of chromophores.

For poly(vinylpyridine)s, the aromatic pyridine ring gives rise to a characteristic absorption band. Poly(4-vinylpyridine) (P4VP), for example, exhibits a single absorption band at around 260 nm. researchgate.net Quaternization of the pyridine ring can cause a red shift (a shift to longer wavelengths) in the absorption maximum. researchgate.net

In hybrid materials, such as silver-poly(4-vinylpyridine) (Ag-P4VP) microgels, UV-Vis spectroscopy can confirm the encapsulation of silver nanoparticles within the polymer particles. pku.edu.cn The absence of the characteristic surface plasmon resonance band of silver nanoparticles in the supernatant after centrifugation indicates that the nanoparticles are contained within the microgels. pku.edu.cn

For copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine, UV spectrophotometry can be used to calculate the kinetic rate constants of N-oxidation. researchgate.net

Table 4: UV-Vis Absorption Maxima for Poly(vinylpyridine) Systems

| Polymer System | λmax (nm) | Notes | Reference |

| Poly(4-vinylpyridine) | 260 | Aromatic pyridine ring absorption | researchgate.net |

| Quaternized Poly(4-vinylpyridine) | >260 | Red shift upon quaternization | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a sample, as well as to elucidate its structure by analyzing fragmentation patterns.

For poly(2-vinylpyridine) (P2VP), matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a valuable tool for determining molecular weight parameters. researchgate.net The numerous pyridyl groups in P2VP have a high proton affinity, leading to the predominant formation of [M+H]⁺ ions with common acidic matrices. researchgate.net This results in a series of ions evenly spaced by the mass of the 2-vinylpyridine monomer unit (105.0578 Da), making butyl-terminated P2VP oligomers useful as mass calibrants in positive-ion MALDI-MS. researchgate.net

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to analyze the positive and negative ion spectra of P2VP and poly(4-vinylpyridine) (P4VP). researchgate.net While many ions from these isomers have the same accurate mass, their relative abundances differ, which can be related to the different stabilities of the fragment ions arising from their distinct molecular structures. researchgate.net

In the study of block copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), pyrolysis mass spectrometry can be employed to investigate the effectiveness of the polymer as a matrix for nanoparticle synthesis. grafiati.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of macromolecules, as it allows for the ionization of polymers with minimal fragmentation. agsanalitica.com This soft ionization method facilitates the accurate determination of molar mass and provides valuable information on the chemical constitution of the polymer. agsanalitica.comrsc.org When coupled with high-resolution mass analyzers like quadrupole-time-of-flight (Q-TOF) instruments, ESI-MS can provide exact molar masses with high accuracy, enabling the detailed structural elucidation of polymers and their end-groups. agsanalitica.comchemrxiv.org

For polymers with high molecular weights, ESI-MS spectra can become complex due to the generation of multiple charge states. rsc.org However, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be interfaced with ESI to induce fragmentation, offering a powerful tool for detailed structural characterization. agsanalitica.com

In the analysis of poly(2-oxazoline)s, which share some structural similarities with vinylpyridine polymers, ESI-Q-TOF-MS/MS has been used to investigate fragmentation pathways in detail. agsanalitica.com Studies on poly(2-ethyl-2-oxazoline)s revealed fragmentation mechanisms including 1,4-hydrogen and ethene elimination, as well as McLafferty rearrangements. agsanalitica.com The specific fragmentation patterns observed are dependent on the chemical structure of the repeating units and their side groups. agsanalitica.com For instance, while side group elimination is a common pathway, its occurrence can vary; for example, it was not observed for poly(2-aryl-2-oxazoline)s. agsanalitica.com The choice of ionization enhancers, such as different alkali metal salts, can also influence the stability of polymers during analysis and help in distinguishing isomeric structures. chemrxiv.org

Direct Pyrolysis Mass Spectrometry

Direct Pyrolysis Mass Spectrometry (DP-MS) is a valuable analytical tool for investigating the thermal degradation characteristics and structural properties of complex polymer systems without requiring prior sample preparation like extraction or derivatization. researchgate.net In this technique, the polymer is heated to high temperatures, and the resulting degradation products (pyrolyzates) are directly introduced into the mass spectrometer for analysis. metu.edu.tr This method allows for the identification of thermal decomposition products and helps in deducing the degradation mechanisms. researchgate.netcnr.it

The thermal degradation of block copolymers containing poly(2-vinylpyridine) (P2VP) has been studied using pyrolysis mass spectrometry. researchgate.net For copolymers such as polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) and polyisoprene-b-poly(2-vinylpyridine) (PI-b-P2VP), DP-MS analyses indicated that the thermal degradation of each block occurred independently, following the decomposition pathways known for the corresponding homopolymers. researchgate.net The degradation of the PS block proceeds via depolymerization, while the P2VP block undergoes a more complex mechanism involving both depolymerization and the loss of protonated oligomers. researchgate.net

However, in the case of poly(2-vinylpyridine)-b-poly(methyl methacrylate) (P2VP-b-PMMA) copolymers, significant interactions between the two polymer blocks were observed. researchgate.net These interactions led to a notable decrease in the thermal stability of the P2VP chains and the evolution of unique products generated from the interplay between the P2VP and PMMA components during pyrolysis. researchgate.net

The table below summarizes the thermal degradation behaviors of various P2VP block copolymers as studied by direct pyrolysis mass spectrometry.

| Copolymer System | Degradation Behavior of P2VP Block | Key Findings |

| PS-b-P2VP | Independent degradation | P2VP degrades via depolymerization and loss of protonated oligomers. researchgate.net |

| PI-b-P2VP | Independent degradation | P2VP degradation pathway is consistent with its homopolymer behavior. researchgate.net |

| P2VP-b-PMMA | Interactive degradation | Decreased thermal stability of P2VP; formation of interaction products. researchgate.net |

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental liquid chromatography technique for determining the molecular weight distribution of polymers. lcms.czhpst.cz The separation is based on the hydrodynamic volume of the polymer chains in solution, which allows for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn). lcms.czpolymersource.ca

GPC is widely used for the characterization of poly(2-vinylpyridine) and its copolymers. For example, the molecular weight of poly(methacrylic acid-ran-2-vinylpyridine) statistical copolymers has been characterized using GPC with tetrahydrofuran (B95107) (THF) as the mobile phase. mdpi.com Similarly, the synthesis of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) block copolymers was monitored using GPC with THF stabilized with triethylamine (B128534) as the eluent. mdpi.com

The choice of eluent and column is critical for achieving good separation. For the analysis of poly-2-vinyl pyridine standards, aqueous eluents such as a buffer of NaNO₃ and NaH₂PO₄ at pH 3 have been successfully used with PL aquagel-OH columns. wordpress.com The analysis of different molecular weight P2VP standards under these conditions is demonstrated in the following table.

| P2VP Standard | Peak Molecular Weight (Mp) | Elution Conditions |

| 1 | 600,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |

| 2 | 200,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |

| 3 | 50,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |

| 4 | 20,000 | 0.25 M NaNO₃ and 0.01 M NaH₂PO₄, pH 3 wordpress.com |

In the characterization of block copolymers, SEC is essential for confirming successful chain extension from a macroinitiator. researchgate.net For example, in the synthesis of poly(vinyl chloride-graft-2-vinylpyridine), SEC traces were used to confirm the formation of graft copolymers with high molecular weights and narrow molecular weight distributions. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-Performance Liquid Chromatography (HPLC) encompasses a range of techniques that separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. While SEC separates by size, other HPLC modes, often grouped under the term Interaction Polymer Chromatography (IPC), separate polymers based on chemical composition and architecture through enthalpically-dominated interactions like adsorption and partition. nih.gov

Normal-phase HPLC has been shown to be effective for separating isomers of polycyclic aromatic hydrocarbons using a poly(4-vinylpyridine)-grafted silica (B1680970) stationary phase. kumamoto-u.ac.jp This indicates the potential of vinylpyridine-based materials as selective stationary phases in HPLC.

For the analysis of polymers themselves, interaction chromatography provides a powerful alternative to SEC. An efficient separation condition for poly(2-vinylpyridine) homopolymers was established using a bare silica column in an interaction chromatography setup. researchgate.net This method demonstrated much higher resolution for P2VP samples compared to traditional SEC analysis. researchgate.net The technique can also be applied to copolymers, such as poly(2-vinylpyridine)-b-poly(methyl methacrylate), to achieve separation based on the chemical composition of the blocks. researchgate.net

Temperature Gradient Interaction Chromatography (TGIC)

Temperature Gradient Interaction Chromatography (TGIC) is an advanced form of interaction chromatography where the column temperature is systematically varied during the elution process to control solute retention. researchgate.netkpi.ua This technique is particularly powerful for separating polymers based on their molar mass, architecture, chemical composition, and end-functionality with high resolution. d-nb.info The separation relies on the enthalpic interaction between the polymer and the stationary phase, which can be precisely manipulated by the temperature gradient. d-nb.info

TGIC has been successfully applied to the characterization of high molecular weight poly(2-vinylpyridine) (P2VP). researchgate.net Using a bare silica column, TGIC provided a significantly enhanced separation of anionic polymerized P2VP homopolymers compared to what could be achieved with SEC. researchgate.net This high-resolution separation allows for a more accurate determination of the molecular characteristics of P2VP. researchgate.net

The principle of TGIC involves using a marginal solvent as the eluent, which makes the polymer-stationary phase interaction sensitive to temperature changes. kpi.ua For non-polar polymers like polystyrene, reversed-phase conditions (e.g., C18 stationary phase with a polar mobile phase) are common. kpi.uad-nb.info For more polar polymers like P2VP, normal-phase conditions (e.g., bare silica stationary phase) are often employed. researchgate.net The ability of TGIC to resolve polymers based on molar mass rather than just hydrodynamic volume makes it especially useful for analyzing complex architectures like branched polymers, where structures with similar sizes may have different molecular weights. d-nb.info

Microscopic and Morphological Characterization of Poly 2 Ethyl 5 Vinylpyridine Materials

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the internal nanostructure of polymeric materials. In the context of poly(2-vinylpyridine) and its block copolymers (BCPs), TEM allows for the direct observation of self-assembled morphologies in bulk and in solution.

Researchers use TEM to study the evolution of micelles formed by poly(2-vinylpyridine)-polystyrene (PVP-PS) block copolymers. nih.gov Upon dissolution in a selective solvent like toluene, these copolymers self-assemble into complex structures. nih.gov TEM imaging reveals the size distribution and morphology of these micelles, which can range from spherical and cylindrical to lamellar and vesicular structures. researchgate.netresearchgate.netmdpi.com For instance, studies on polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) have shown that the morphology can be controlled by factors like block length and solvent composition. nih.govresearchgate.net

TEM is also crucial for examining the distribution of nanoparticles within a polymer matrix. When metal nanoparticles are incorporated into PVP-containing block copolymers, TEM images can confirm the preferential location of these particles within one of the polymer domains, such as the PVP block, which can coordinate with the metal. acs.orgscispace.comnih.gov The high resolution of TEM enables the characterization of the size and arrangement of these inorganic components within the polymer nanostructure. scispace.comnih.gov The analysis of ultra-thin sections (around 50 nm) of the material, often prepared by cryo-ultramicrotomy, provides detailed cross-sectional views of these composite structures. mdpi.com

| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |

| TEM | Visualization of self-assembled nanostructures of block copolymers (e.g., PS-b-P2VP). | Direct observation of spherical, cylindrical, and lamellar micelles. researchgate.netmdpi.com Characterization of micelle size distribution and evolution. nih.gov | nih.govresearchgate.netmdpi.com |

| TEM | Analysis of nanoparticle distribution in polymer composites. | Confirmation of nanoparticle segregation within specific polymer domains. scispace.com Visualization of inorganic nanostructures within the polymer matrix. nih.gov | scispace.comnih.gov |

| TEM | Morphological study of complex copolymer systems. | Identification of multicompartment cylinders and other hierarchical structures. nih.gov Observation of lamellar morphologies in P4VP-b-P2VP systems. acs.org | acs.orgnih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology and topography of polymer films and composites. azom.com It provides high-resolution, three-dimensional images that reveal features such as surface texture, porosity, and the distribution of different phases. azom.com

In the study of poly(vinylpyridine)-based materials, SEM is used to examine the surface of films deposited by methods like spin coating. mdpi.comrsc.org Analysis of P2VP films and their composites with metal oxides (e.g., TiO₂, ZnO) shows that the surface morphology is highly dependent on the chemical nature of the components. mdpi.com For example, SEM images can reveal a homogeneous distribution of one component within the polymer matrix or the formation of distinct channels and aggregates. mdpi.com

SEM is also employed to analyze the structure of porous films created from PVP-block-polystyrene (PVP-b-PS) copolymers. rsc.org By selectively staining one of the polymer phases (e.g., with iodine vapor), the contrast between the microphases is enhanced, allowing for clear visualization of the surface structure, such as hexagonally packed cylindrical domains. rsc.org This technique is valuable for assessing the quality of films, identifying defects, and understanding how processing conditions affect the final surface morphology. mdpi.comresearchgate.netmdpi.com

| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |

| SEM | Surface morphology of composite films (e.g., P(2-VP)-TiO₂). | Observation of channels, pathways, and aggregates on the film surface. mdpi.com | mdpi.com |

| SEM | Analysis of polymer blend morphology. | Visualization of phase distribution and interfacial adhesion between polymer components. azom.com | azom.com |

| SEM | Characterization of isoporous thin films from block copolymers. | Imaging of microphase-separated structures with spherical or cylindrical order. rsc.org | rsc.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for nanoscale characterization, providing three-dimensional topographical images of polymer surfaces with extremely high resolution. spectraresearch.comoxinst.com It is used to study everything from single polymer chains to the surface roughness of thin films. utwente.nlmdpi.com

AFM enables the visualization of individual poly(2-vinylpyridine) molecules adsorbed on a substrate like mica. utwente.nl These images reveal the conformation of the polymer chains, showing how they behave in different environments, such as varying pH levels which affect the charge of the P2VP. unifr.ch For thin films, AFM quantifies surface roughness, with studies on pristine and cross-linked PVP films reporting smooth, uniform, and pinhole-free surfaces with a root mean square roughness typically below 0.5 nm. researchgate.net

The technique is also used to investigate the nanostructured surfaces of block copolymer films. rsc.org For PVP-b-PS films, AFM can image the microphase-separated domains, providing data that complements SEM and TEM observations. rsc.orgresearchgate.net Because AFM does not require a conductive surface, it is versatile for a wide range of polymer systems. spectraresearch.com Advanced AFM modes can also probe local mechanical and electrical properties, offering deeper insight into structure-property relationships at the nanoscale. mdpi.com

| Technique | Application for Poly(vinylpyridine) Materials | Key Findings | References |

| AFM | Single-molecule imaging. | Visualization of the random coil conformation of single P2VP chains on a substrate. utwente.nl | utwente.nl |

| AFM | Thin film surface topography. | Quantification of surface roughness, revealing smooth and uniform surfaces (<0.5 nm roughness). researchgate.netazonano.com | researchgate.netazonano.com |

| AFM | Characterization of block copolymer films. | Imaging of microphase-separated domains and self-assembled structures like micelles. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS)

X-ray scattering techniques are fundamental for probing the structure of materials at atomic and nanometer length scales. Wide-angle X-ray diffraction (XRD) provides information about crystalline structure, while small-angle X-ray scattering (SAXS) is used to characterize larger-scale structures like self-assembled morphologies. scispace.com

X-ray Diffraction (XRD) analysis of poly(vinylpyridine) homopolymers often reveals their largely amorphous nature. scispace.comresearchgate.net Instead of sharp peaks characteristic of crystalline materials, the XRD patterns of PVP typically show broad halos, indicating a lack of long-range ordered crystal structure. researchgate.neticdd.comresearchgate.net For example, pure PVP films often exhibit two broad diffraction peaks, which may be associated with different chain orientations or lengths within the amorphous phase. researchgate.net In studies of semicrystalline polymer composites, grazing incidence X-ray diffraction (GIXRD) has been used to identify a semicrystalline nature in P2VP films, with a small peak observed at 43°. mdpi.comnih.gov

Small-Angle X-ray Scattering (SAXS) is essential for the quantitative analysis of nanostructures formed by block copolymers. pku.edu.cn For PVP-containing BCPs that self-assemble into micelles or other ordered phases, SAXS provides detailed information on the size, shape, and periodic spacing of these structures. researchgate.netmdpi.comfrontiersin.org SAXS data can be used to determine parameters such as the d-spacing in lamellar or cylindrical phases, the core radius of micelles, and the aggregation number. mdpi.comresearchgate.net For example, in studies of polystyrene-b-poly(2-vinylpyridine) micelles, SAXS has been used to measure the mean radius of the P2VP cores and the thickness of the surrounding polystyrene shells. researchgate.net This technique is highly complementary to TEM, providing average structural information over a larger sample volume. rsc.org

| Technique | Application for Poly(vinylpyridine) Materials | Key Findings & Parameters | References |

| XRD | Determination of crystallinity. | Broad diffraction patterns indicate a generally amorphous or semicrystalline nature for PVP. scispace.comresearchgate.netresearchgate.net | scispace.comresearchgate.netresearchgate.net |

| GIXRD | Crystal structure of thin films. | Revealed the semicrystalline nature of P(2-VP) films. mdpi.comnih.gov | mdpi.comnih.gov |

| SAXS | Characterization of block copolymer micelles. | Determination of core radius, shell thickness, and aggregation number of micelles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| SAXS | Analysis of ordered morphologies in bulk. | Measurement of d-spacing in lamellar and cylindrical phases (e.g., 15-39 nm). mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |

Theoretical and Computational Investigations of 2 Ethyl 5 Vinylpyridine and Its Polymers

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies found in the public domain for the 2-Ethyl-5-vinylpyridine monomer or its polymer.

In contrast, DFT is extensively used to study related vinylpyridine systems. For instance, DFT calculations have been employed to investigate the molecular structure and electronic parameters of poly(4-vinylpyridine) (P4VP) for applications such as corrosion inhibition. bohrium.com These studies typically analyze frontier molecular orbitals (HOMO, LUMO), energy gaps, and dipole moments to understand the interaction mechanisms between the polymer and other surfaces. bohrium.comresearchgate.net DFT has also been a key tool in designing molecularly imprinted polymers (MIPs), where the interaction energies between a template molecule and various functional monomers, including vinylpyridines, are calculated to predict the most effective monomer for creating selective binding sites. mdpi.comufms.br Furthermore, DFT calculations have been instrumental in understanding the stereocontrol mechanisms in the polymerization of 2-vinylpyridine (B74390) catalyzed by metal complexes. acs.org

Molecular Mechanics (MM) and Quantum Mechanics (QM) Simulations

Specific Molecular Mechanics (MM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations for this compound or its polymer are not documented in the available literature.

The QM/MM approach is a powerful tool for studying large molecular systems, like polymers and enzymes, where a chemically reactive part of the system is treated with high-accuracy QM methods, and the larger environment is handled by computationally less expensive MM force fields. rsc.org This methodology is frequently applied to understand reaction mechanisms at a molecular level. For related polymers, computational studies using MM and QM/MM are prevalent in the design of MIPs to screen functional monomers and in studying complex biological systems. mdpi.comrsc.orgnih.gov

Molecular Dynamics (MD) Simulations

No specific Molecular Dynamics (MD) simulation studies were found for poly(this compound).

MD simulations are widely used to investigate the structure, dynamics, and adsorption mechanisms of the more common poly(vinylpyridine)s. For example, MD simulations have provided insights into the adsorption of P4VP on steel surfaces for corrosion protection. bohrium.comresearchgate.net In the field of block copolymers, coarse-grained MD simulations have been used to study the self-assembly of polystyrene-block-poly(2-vinylpyridine) systems. researchgate.net These simulations help in understanding how different polymer blocks segregate to form nanostructures. researchgate.net MD is also a crucial tool in the computational design of MIPs, where it can model the pre-polymerization mixture and the interactions between the template, functional monomer (like 2-vinylpyridine), and solvent molecules in a dynamic environment. mdpi.com Additionally, MD simulations have been used to study the dynamics at the interface between P2VP and nanoparticles in nanocomposites. researchgate.net

Computational Analysis of Monomer-Template Interactions in Molecular Imprinting

There is no evidence in the searched literature of this compound being computationally analyzed as a functional monomer for molecular imprinting.

The computational screening of functional monomers is a cornerstone of modern MIP design. rsc.orgnih.gov In these studies, various potential monomers, very often including 2-vinylpyridine and 4-vinylpyridine (B31050), are computationally tested for their binding affinity to a specific template molecule. mdpi.comnih.gov Methods like DFT are used to calculate the binding energies of the monomer-template complexes. mdpi.comufms.br The monomer that exhibits the strongest and most stable interaction is then selected for experimental synthesis, saving significant time and resources. mdpi.com These computational approaches have been successfully used to design MIPs for a wide range of target molecules. mdpi.comnih.gov

Polymer-Polymer Complexation and Miscibility Studies

No computational studies on the complexation or miscibility of poly(this compound) with other polymers were found.

For related polymers, the formation of complexes between poly(vinylpyridine)s and other polymers, often through hydrogen bonding, is a well-studied area. For example, complexes between P4VP and proton-donating polymers like poly(mono-n-alkyl itaconates) have been investigated. grafiati.com The miscibility and specific interactions in blends of poly(vinylpyridines) with polymers like poly(methacrylic acid) have also been explored, with findings indicating that strong interactions can lead to homogeneous blends. mdpi.com Such studies are crucial for developing new polymer materials with tailored properties.

Prediction of Polymerization Stereoselectivity and Reaction Pathways

There are no available computational studies predicting the polymerization stereoselectivity or reaction pathways specifically for this compound.

For the parent monomer, 2-vinylpyridine, computational studies have been conducted to provide a fundamental understanding of the initiation, propagation, and stereocontrol mechanisms that govern its polymerization when mediated by catalysts. acs.org Theoretical investigations have explored how different catalysts can lead to highly isotactic poly(2-vinylpyridine). acs.org These studies often combine DFT calculations with kinetic experiments to elucidate the reaction pathways. acs.org Anionic polymerization of 2-vinylpyridines has also been a subject of theoretical interest to understand the role of intermediate carbanions in determining the stereochemistry of the resulting polymer. ufl.edu

Solvation Phenomena and Polymer-Solvent Interactions

Specific computational studies on the solvation of poly(this compound) are absent from the reviewed literature.

The solvation of poly(vinylpyridine)s and their derivatives is a key area of research, as polymer-solvent interactions govern their behavior in solution. Studies on quaternized P4VP derivatives have explored their solvation properties in binary solvent mixtures, demonstrating that the degree of quaternization significantly impacts these interactions. mdpi.comresearchgate.net The solubility differences between P2VP and P4VP in various solvents are well-documented, with P2VP being soluble in solvents like THF and chloroform, while P4VP often requires more polar co-solvents. acs.org These differences are attributed to the position of the nitrogen atom in the pyridine (B92270) ring and its accessibility for interaction with solvent molecules. acs.org

Functionalization and Post Polymerization Modification of Poly 2 Ethyl 5 Vinylpyridine

Quaternization Reactions of Pyridine (B92270) Moieties

Quaternization is a fundamental post-polymerization modification of polymers containing pyridine moieties, such as poly(vinylpyridine). This reaction involves the alkylation of the nitrogen atom in the pyridine ring, resulting in the formation of a positively charged pyridinium (B92312) salt. This process transforms the neutral polymer into a polyelectrolyte, dramatically altering its chemical and physical properties.